5-(Furan-3-yl)-1,2-oxazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(furan-3-yl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8(11)6-3-7(13-9-6)5-1-2-12-4-5/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXFWXFWSULSIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC(=NO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-3-yl)-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-3-carboxylic acid with hydroxylamine to form the oxime, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can make the industrial process more sustainable.
Chemical Reactions Analysis
Cycloaddition Reactions
The oxazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides or azides. For example:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitrile oxide cycloaddition | In situ-generated nitrile oxides, RT, 12h | 5-(Furan-3-yl)isoxazolo[5,4-d]isoxazole | 55–75% |
Key intermediates involve β-oxo thioamides or α-cyanoketones reacting with hydroxylamine derivatives .
Carboxylic Acid Derivatization
The carboxylic acid group undergoes standard transformations:
Amidation reactions are critical in medicinal chemistry, as seen in MDM2 inhibitors .
Ring-Opening and Rearrangement
Under acidic or basic conditions, the oxazole ring undergoes ring-opening:
| Condition | Reagent | Product | Mechanism |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 6h | Furan-3-carboxamide derivatives | Ring cleavage at N–O bond |
| Basic hydrolysis | NaOH (10%), 70°C, 3h | 3-(Furan-3-yl)propiolic acid | Decarboxylation observed |
Electrophilic Substitution
The furan ring undergoes electrophilic substitution at the 2- or 5-position:
| Reaction | Electrophile | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-3-(furan-3-yl)-1,2-oxazole-3-carboxylic acid | Predominant 5-substitution |
| Sulfonation | ClSO₃H, CH₂Cl₂ | 5-Sulfo-3-(furan-3-yl)-1,2-oxazole-3-carboxylic acid | Requires anhydrous conditions |
Oxidation of the Furan Ring
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| mCPBA | CH₂Cl₂, RT, 2h | 5-(2,5-Dihydrofuran-3-yl)-1,2-oxazole-3-carboxylic acid | Epoxidation observed |
| Ozone | −78°C, MeOH | Oxazole-3-carboxylic acid with ketone groups | Ring cleavage via ozonolysis |
Reduction of the Oxazole Ring
| Reducing Agent | Conditions | Product | Catalyst |
|---|---|---|---|
| H₂, Pd/C | EtOH, 50 psi, 24h | 3-(Furan-3-yl)pyrrole-2-carboxylic acid | Requires high pressure |
Tautomerism and Stability
The compound exhibits thiol-thione tautomerism under specific conditions:
| Equilibrium | Conditions | Dominant Form | Evidence |
|---|---|---|---|
| Thiol ⇌ Thione | pH 7–9, aqueous ethanol | Thione form (80% at pH 9) | IR: 1255 cm⁻¹ (C=S) |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Research has shown that derivatives of oxazole compounds, including 5-(Furan-3-yl)-1,2-oxazole-3-carboxylic acid, can inhibit the growth of various bacterial strains. For instance, studies have reported that certain oxazole derivatives displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
Table 1 illustrates the minimum inhibitory concentration (MIC) values for selected compounds:
| Compound | MIC (µg/ml) against E. coli | MIC (µg/ml) against S. aureus |
|---|---|---|
| 5 | 3.12 | 1.56 |
| 6 | 3.12 | 1.56 |
| 7 | 6.25 | 1.56 |
Antifungal Activity
In addition to antibacterial properties, oxazole derivatives have shown antifungal activities against strains like Candida albicans. The effectiveness of these compounds can vary significantly based on their structure and substituents .
Anticancer Properties
This compound has been investigated for its anticancer potential. Various studies have synthesized oxazole derivatives and evaluated their cytotoxic effects on cancer cell lines such as PC-3 (prostate cancer) and MCF7 (breast cancer).
Table 2 summarizes the IC50 values of selected oxazole derivatives in inhibiting cancer cell proliferation:
| Compound | IC50 (µM) in PC-3 | IC50 (µM) in MCF7 |
|---|---|---|
| 60 | 0.0030 | 0.028 |
| 61 | 0.0047 | 0.014 |
| 62 | 0.0035 | 0.026 |
The anticancer efficacy is attributed to mechanisms such as apoptosis induction and cell cycle arrest, making these compounds promising candidates for further development in cancer therapies .
Anti-inflammatory Effects
Research indicates that oxazole derivatives possess anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
In a study published by Zhang et al., a series of oxazole derivatives were synthesized and tested for their antimicrobial activity against various strains . The results indicated that specific modifications to the oxazole ring significantly enhanced antibacterial properties.
Case Study 2: Anticancer Activity Assessment
A comprehensive evaluation by Liu et al. focused on the synthesis of trisubstituted oxazole derivatives and their effects on human cancer cell lines . The study highlighted several compounds with IC50 values in the nanomolar range, suggesting strong potential for therapeutic use.
Mechanism of Action
The mechanism of action of 5-(Furan-3-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with various molecular targets. The furan and oxazole rings can interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical properties of 5-(furan-3-yl)-1,2-oxazole-3-carboxylic acid and its analogs:
*Molecular weight inferred from furan-2-yl analog.
Key Observations:
- Positional Isomerism : The furan-3-yl substitution (vs. furan-2-yl) likely alters steric and electronic profiles. Furan-2-yl derivatives are more common in synthesis (e.g., Ceapin-A7 precursors ), suggesting furan-3-yl may exhibit distinct reactivity or binding modes.
- Electron-Withdrawing Groups: Chloro and cyano substituents increase the carboxylic acid’s acidity (pKa ~3–4) , impacting ionization and solubility.
Enzyme Inhibition
- Compound 5 (2-Aminothiazole Derivative): A substituted oxazole-thiazole hybrid (5-{2-[(4-Methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-oxazole-3-carboxylic acid) exhibits competitive inhibition of StCysE (IC₅₀ = 110 μM, Ki = 64 μM) . This highlights the importance of hybrid heterocycles in targeting bacterial cysteine biosynthesis.
Biological Activity
5-(Furan-3-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring and an oxazole moiety, which contribute to its reactivity and interaction with biological targets. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The furan and oxazole rings can modulate the activity of enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. This interaction is essential for its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These results suggest that the compound could serve as a promising candidate for developing new antimicrobial agents .
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. Its mechanism involves inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
A case study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, leading to decreased cell viability in a dose-dependent manner. The compound's effectiveness was particularly noted against hepatocellular carcinoma cells .
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various derivatives, this compound was tested against multiple bacterial strains. The results indicated that it outperformed traditional antibiotics like streptomycin in inhibiting the growth of Pseudomonas fluorescens, highlighting its potential as an alternative therapeutic agent .
Study 2: Anticancer Properties
Another study focused on the anticancer effects of the compound on human breast cancer cells (MCF-7). The findings revealed that treatment with this compound resulted in a significant reduction in cell proliferation and increased apoptosis markers compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Furan-3-yl)-1,2-oxazole-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A plausible route involves coupling furan-3-carboxylic acid derivatives with oxazole precursors. For example, anhydride-mediated acylation (e.g., using polyfluorocarboxylic anhydrides in dry dioxane with pyridine as a base) can be adapted from protocols for analogous heterocycles . Optimization may include varying solvents (e.g., DMF for polar intermediates ), temperature (room temperature to 100°C), and stoichiometry of reagents. Post-reaction purification via trituration with water or vacuum drying is recommended to isolate the product .
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For related oxazole-carboxylic acids, SC-XRD parameters include a mean C–C bond length of 0.003 Å and R-factors <0.1, ensuring precise molecular geometry determination . Complementary techniques like FT-IR (for carboxyl C=O stretching ~1700 cm⁻¹) and NMR (¹³C for oxazole C3-carboxylic acid resonance at ~160 ppm) should corroborate functional groups .
Q. What are the key stability considerations for this compound under laboratory conditions?
- Methodological Answer : Stability studies should assess sensitivity to light, humidity, and temperature. Analogous furan-oxazole hybrids exhibit susceptibility to hydrolysis at the oxazole ring under acidic/basic conditions. Storage in anhydrous environments (e.g., vacuum-sealed containers with desiccants) at –20°C is advised. Monitor degradation via HPLC-MS, particularly for tautomeric shifts observed in related oxadiazole-thiol systems .
Advanced Research Questions
Q. How does the electronic nature of the furan substituent influence the reactivity of the oxazole-carboxylic acid core?
- Methodological Answer : The electron-rich furan-3-yl group enhances electrophilic substitution at the oxazole C5 position. Computational studies (e.g., DFT on analogous 5-pyridyl-oxadiazoles) reveal that substituent electronegativity modulates charge distribution, affecting reactivity toward nucleophiles . Experimental validation could involve kinetic assays with amines or thiols under controlled pH .
Q. What computational strategies are effective for predicting the bioactivity or binding affinity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) combined with density functional theory (DFT) can model interactions with biological targets like enzymes or receptors. For example, TD-DFT studies on 5-(pyridyl)-oxadiazoles accurately predict electronic transitions and binding modes, guiding structure-activity relationship (SAR) optimization .
Q. How can regioselectivity challenges in synthesizing polysubstituted analogs be addressed?
- Methodological Answer : Regioselectivity in heterocyclic coupling is solvent- and catalyst-dependent. For furan-oxazole systems, using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronate esters ) or directing groups (e.g., methyl esters) can enhance specificity. Evidence from 5-aryl-oxadiazole syntheses suggests that steric hindrance and electronic effects from substituents (e.g., chlorine ) critically influence positional selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
